3-{(E)-2-[5-(2-hydroxyphenyl)-1,2,4-oxadiazol-3-yl]ethenyl}-N,N-dimethyl-1H-indole-1-sulfonamide
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Overview
Description
3-{2-[5-(2-HYDROXYPHENYL)-1,2,4-OXADIAZOL-3-YL]VINYL}-N~1~,N~1~-DIMETHYL-1H-INDOLE-1-SULFONAMIDE is a complex organic compound that features a unique combination of functional groups, including an indole ring, a sulfonamide group, and an oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[5-(2-HYDROXYPHENYL)-1,2,4-OXADIAZOL-3-YL]VINYL}-N~1~,N~1~-DIMETHYL-1H-INDOLE-1-SULFONAMIDE typically involves multiple steps:
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Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).
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Synthesis of the Indole Derivative: : The indole ring is often constructed via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst.
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Coupling of the Oxadiazole and Indole Moieties: : The oxadiazole and indole components can be coupled through a vinyl linkage, typically using a Heck reaction or similar palladium-catalyzed cross-coupling reactions.
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Introduction of the Sulfonamide Group: : The final step involves the sulfonation of the indole nitrogen, which can be achieved using sulfonyl chlorides in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, efficiency, and cost-effectiveness. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group on the phenyl ring can undergo oxidation to form quinones or other oxidized derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield amines or other reduced products.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, particularly under basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Amines or other reduced nitrogen-containing compounds.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of indole and oxadiazole derivatives in various chemical reactions.
Biology
Biologically, this compound is of interest due to its potential as a pharmacophore. The combination of indole and oxadiazole rings is known to exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. The sulfonamide group is a common motif in many drugs, and the presence of the indole and oxadiazole rings may enhance its pharmacological profile.
Industry
Industrially, this compound could be used in the development of new materials with specific electronic or optical properties, given the conjugated nature of its structure.
Mechanism of Action
The mechanism of action of 3-{2-[5-(2-HYDROXYPHENYL)-1,2,4-OXADIAZOL-3-YL]VINYL}-N~1~,N~1~-DIMETHYL-1H-INDOLE-1-SULFONAMIDE likely involves multiple pathways:
Molecular Targets: Potential targets include enzymes, receptors, and other proteins that interact with the indole or oxadiazole moieties.
Pathways Involved: The compound may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific biological activity.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like tryptophan, serotonin, and indomethacin share the indole ring structure.
Oxadiazole Derivatives: Compounds such as furazolidone and nitrofurazone contain the oxadiazole ring.
Sulfonamide Derivatives: Drugs like sulfamethoxazole and sulfasalazine feature the sulfonamide group.
Uniqueness
The uniqueness of 3-{2-[5-(2-HYDROXYPHENYL)-1,2,4-OXADIAZOL-3-YL]VINYL}-N~1~,N~1~-DIMETHYL-1H-INDOLE-1-SULFONAMIDE lies in its combination of these three functional groups, which may confer a distinct set of chemical and biological properties not found in simpler analogs. This makes it a valuable compound for further research and potential therapeutic development.
Properties
Molecular Formula |
C20H18N4O4S |
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Molecular Weight |
410.4 g/mol |
IUPAC Name |
3-[(E)-2-[5-(2-hydroxyphenyl)-1,2,4-oxadiazol-3-yl]ethenyl]-N,N-dimethylindole-1-sulfonamide |
InChI |
InChI=1S/C20H18N4O4S/c1-23(2)29(26,27)24-13-14(15-7-3-5-9-17(15)24)11-12-19-21-20(28-22-19)16-8-4-6-10-18(16)25/h3-13,25H,1-2H3/b12-11+ |
InChI Key |
JWKBJBCUAMQXHL-VAWYXSNFSA-N |
Isomeric SMILES |
CN(C)S(=O)(=O)N1C=C(C2=CC=CC=C21)/C=C/C3=NOC(=N3)C4=CC=CC=C4O |
Canonical SMILES |
CN(C)S(=O)(=O)N1C=C(C2=CC=CC=C21)C=CC3=NOC(=N3)C4=CC=CC=C4O |
Origin of Product |
United States |
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